2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-isopropylphenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a benzo[e][1,2,4]thiadiazine-1,1-dioxide core substituted with a benzyl group at position 4 and a thioether-linked acetamide moiety bearing a 4-isopropylphenyl substituent. The thioether bridge (C–S–C) enhances metabolic stability compared to ether analogs, while the 4-isopropylphenyl group may influence lipophilicity and receptor binding .
Properties
IUPAC Name |
2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S2/c1-18(2)20-12-14-21(15-13-20)26-24(29)17-32-25-27-33(30,31)23-11-7-6-10-22(23)28(25)16-19-8-4-3-5-9-19/h3-15,18H,16-17H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWPOIWXTJCZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
- Analog 1: 2-(4-Cyanophenyl)-1H-benzimidazole acetamide derivatives (e.g., compounds from ) Key Differences: Replaces the 1,2,4-thiadiazine-1,1-dioxide core with a benzimidazole ring. The cyanophenyl substituent may enhance π-π stacking interactions compared to the benzyl group in the target compound . Synthetic Route: Synthesized via condensation of substituted o-phenylenediamine with 4-cyanobenzaldehydes, contrasting with the multi-step thiadiazine ring formation in the target compound .
Analog 2 : 5-(4-(4-X-Phenylsulfonyl)phenyl)-1,2,4-triazole-3-thiones ()
- Key Differences : Features a 1,2,4-triazole-thione core instead of thiadiazine. The triazole-thione tautomerism (thiol ↔ thione) introduces dynamic structural variability, absent in the rigid thiadiazine-dioxide system .
- Biological Implications : Triazole-thiones exhibit antimicrobial activity via metal ion chelation, whereas the thiadiazine-dioxide core may target enzymes like carbonic anhydrases .
Substituent Variations
- Analog 3: N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide () Key Differences: Substitutes the 4-isopropylphenyl group with a benzothiazole ring. Synthetic Route: Utilizes a coupling reaction between chloroacetamide and N-methylpiperazine, differing from the thioether linkage formation in the target compound .
Data Table: Comparative Analysis
*LogP values are computational estimates based on substituent contributions.
Research Findings and Mechanistic Insights
- Metabolic Stability : The thioether linkage in the target compound resists oxidative degradation better than ethers, a trait shared with benzothiazole derivatives () but absent in triazole-thiones () .
- Structural Rigidity : The planar thiadiazine-dioxide system may limit conformational flexibility compared to benzodiazepine hybrids (), affecting binding kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
